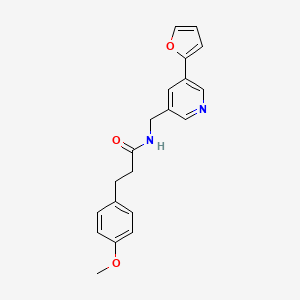

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a pyridine core substituted with a furan-2-yl group at the 5-position and a propanamide chain linked via a methyl group at the 3-position. The propanamide moiety terminates in a 4-methoxyphenyl group, contributing to its hydrophobic and aromatic interactions. While direct physicochemical or biological data for this compound are absent in the provided evidence, its structural features align with pharmacophores common in antimicrobial, anticancer, and enzyme-targeting agents.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWISWXIVJKYPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the furan-2-yl pyridine core. This can be achieved through a series of reactions, including nitration, reduction, and subsequent functional group modifications. The final step involves the coupling of the pyridine derivative with the methoxyphenylpropanamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyridine or furan derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide may have applications in medicine, particularly in the treatment of diseases where its mechanism of action can be beneficial. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Heterocyclic Cores

Compound LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

- Structure : Contains a thiazole ring substituted with a 4-fluorophenyl group and a furan-propanamide chain.

- Activity : Exhibits potent KPNB1 inhibition (IC₅₀ = 0.8 µM) and anticancer activity in cell-based assays .

- Key Difference : The thiazole and fluorophenyl groups in Compound 31 enhance electronegativity and binding specificity, differing from the pyridine and methoxyphenyl groups in the main compound.

Analogues with 4-Methoxyphenyl and Propanamide Moieties

3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]propanamide

- Structure: Shares the 4-methoxyphenylmethyl-thiazole and propanamide backbone but includes a thiazolidinone-sulfanylidene group.

- Key Difference: The thiazolidinone ring may confer redox-modulating properties absent in the pyridine-based main compound .

Pyridine-Based Propanamide Derivatives

N-((2-(Hexyloxy)-4-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (Compound 42)

- Structure : Pyridine core with hexyloxy and trifluoromethyl substituents, linked to a propanamide chain.

- Activity : Acts as a TRPV1 antagonist (IC₅₀ = 12 nM), highlighting the role of pyridine substituents in ion channel modulation .

- Key Difference : The trifluoromethyl and sulfonamide groups in Compound 42 enhance lipophilicity and target affinity compared to the methoxyphenyl group in the main compound.

Comparative Data Table

Discussion of Structural-Activity Relationships

- Furan vs. Oxadiazole/Thiazole : The furan group in the main compound and LMM11/Compound 31 contributes to π-π interactions, but oxadiazole/thiazole cores may improve metabolic stability or target specificity .

- 4-Methoxyphenyl vs. Fluorophenyl : The 4-methoxyphenyl group in the main compound offers electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in Compound 31, which may alter binding kinetics .

- Pyridine Substitutions : Trifluoromethyl and sulfonamide groups in pyridine derivatives (e.g., Compound 42) enhance lipophilicity and receptor affinity compared to the methoxy group in the main compound .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Structure and Properties

- Molecular Formula : C18H20N2O3

- Molecular Weight : 312.36 g/mol

- CAS Number : Not specified in the sources

The compound features a furan ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the furan and pyridine rings allows for effective binding to aromatic residues in target proteins, enhancing its pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with comparable structures have demonstrated IC50 values in the low micromolar range against leukemia cell lines, indicating potent anticancer properties .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Table 1: Summary of Biological Activities

Comparative Studies

Comparative studies with other compounds indicate that this compound may have enhanced potency due to the unique combination of its functional groups. For example, similar compounds lacking the furan or pyridine moieties showed reduced biological activity, highlighting the importance of these structural elements in mediating biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.